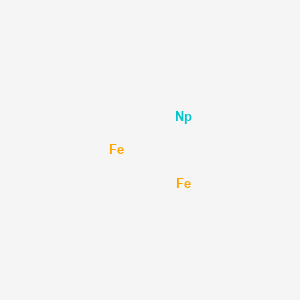
1,1'-(5-Methylthiene-2,4-diyl)di(ethan-1-one)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 1,1’-(5-Methylthiene-2,4-diyl)di(ethan-1-one) typically involves the condensation of appropriate aldehydes and ketones. One common method is the aldol condensation reaction, where N,N-dimethyl benzaldehyde reacts with 1,1’-(5-Methylthiene-2,4-diyl)di(ethan-1-one) under basic conditions . The reaction conditions often include the use of a base such as sodium hydroxide or potassium hydroxide, and the reaction is carried out at room temperature or slightly elevated temperatures. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1,1’-(5-Methylthiene-2,4-diyl)di(ethan-1-one) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or other reduced products.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups on the molecule.
Condensation: It can participate in further condensation reactions to form more complex structures, such as heterocycles or polymers.
Scientific Research Applications
1,1’-(5-Methylthiene-2,4-diyl)di(ethan-1-one) has a wide range of scientific research applications:
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique chemical properties can be leveraged.
Mechanism of Action
The mechanism of action of 1,1’-(5-Methylthiene-2,4-diyl)di(ethan-1-one) depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The compound’s structure allows it to participate in various chemical interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions, which contribute to its biological activity.
Comparison with Similar Compounds
1,1’-(5-Methylthiene-2,4-diyl)di(ethan-1-one) can be compared with other chalcone derivatives and related compounds:
1,1’-(3-Methyl-4-phenylthieno[2,3-b]thiophene-2,5-diyl)diethanone: This compound has a similar structure but with different substituents, leading to variations in its chemical and biological properties.
Bis-Chalcone (BBDP): Another related compound, bis-chalcone, is known for its nonlinear optical properties and is used in similar applications.
The uniqueness of 1,1’-(5-Methylthiene-2,4-diyl)di(ethan-1-one) lies in its specific structural features and the resulting properties, which make it suitable for a wide range of applications in different fields.
Properties
CAS No. |
22720-76-9 |
|---|---|
Molecular Formula |
C9H10O2S |
Molecular Weight |
182.24 g/mol |
IUPAC Name |
1-(4-acetyl-5-methylthiophen-2-yl)ethanone |
InChI |
InChI=1S/C9H10O2S/c1-5(10)8-4-9(6(2)11)12-7(8)3/h4H,1-3H3 |
InChI Key |
OBYWDWGFPSQNLF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(S1)C(=O)C)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



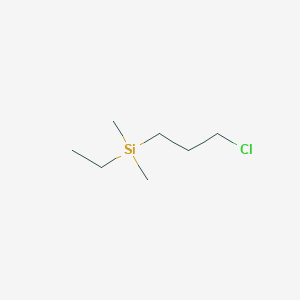

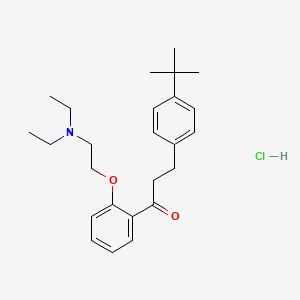

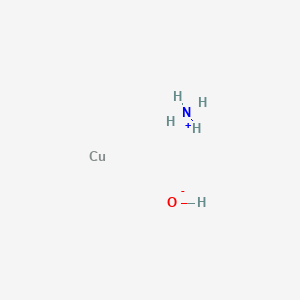
![(Methylamino)[(propan-2-ylideneamino)oxy]methanone](/img/structure/B14716633.png)
oxophosphanium](/img/structure/B14716640.png)
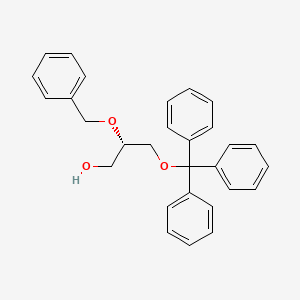
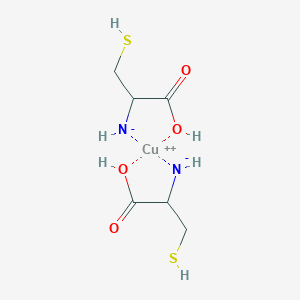
![5-Bromo-6-[2-bromo-1-(propan-2-yloxy)propyl]-1,3-benzodioxole](/img/structure/B14716678.png)

